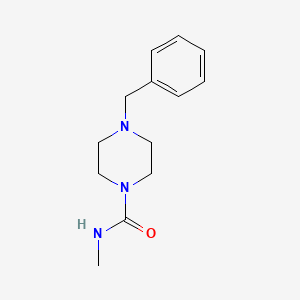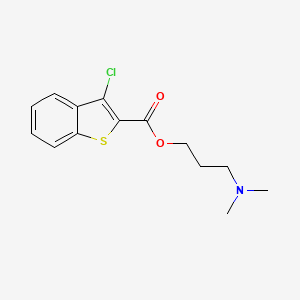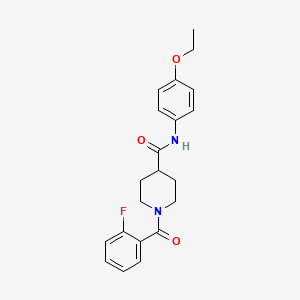![molecular formula C15H12N2O4 B4758747 N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4758747.png)
N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide
Vue d'ensemble
Description
N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide, commonly known as ML-303, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a potent and selective inhibitor of the protein kinase MELK, which plays a crucial role in cell proliferation and survival. ML-303 has been extensively studied for its potential use in cancer therapy, and its mechanism of action and biochemical effects have been thoroughly investigated.
Mécanisme D'action
ML-303 is a selective inhibitor of the protein kinase MELK, which plays a crucial role in cell proliferation and survival. MELK is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. ML-303 binds to the ATP-binding pocket of MELK, preventing its activation and downstream signaling. The inhibition of MELK by ML-303 has been shown to affect various cellular processes, such as mitotic spindle formation, DNA damage response, and autophagy.
Biochemical and Physiological Effects:
ML-303 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting MELK, which is crucial for cell proliferation and survival. ML-303 has also been shown to affect various cellular processes, such as mitotic spindle formation, DNA damage response, and autophagy. It has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ML-303 in lab experiments include its potency and selectivity, making it a valuable tool for studying the role of MELK in cancer cells. It has also been shown to have minimal effects on normal cells, making it a safe option for in vitro and in vivo studies. However, the limitations of using ML-303 include its cost and availability, as it is a relatively new compound and may not be readily available in all labs.
Orientations Futures
There are several future directions for the use of ML-303 in scientific research. One potential application is in combination with other anticancer agents, to enhance their efficacy and reduce the risk of drug resistance. ML-303 could also be used in combination with other targeted therapies, to improve the specificity and selectivity of cancer treatment. Another future direction is in the development of ML-303 analogs, to improve its potency and selectivity, and reduce its cost and availability. Finally, ML-303 could be studied in other disease models, to investigate its potential use in other therapeutic areas.
Applications De Recherche Scientifique
ML-303 has been extensively studied for its potential use in cancer therapy. MELK has been identified as a potential target for cancer treatment, and ML-303 has shown promising results in inhibiting MELK activity in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. ML-303 has also been studied in combination with other anticancer agents, and has shown synergistic effects in inhibiting cancer cell growth.
Propriétés
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13-7-8-14(19)17(13)11-5-3-10(4-6-11)16-15(20)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIHDNLWNFDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)
![N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4758674.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4758687.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4758697.png)
![N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4758713.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4758737.png)

